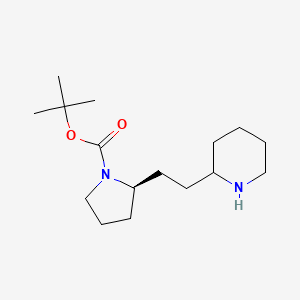
Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H30N2O2
- Molecular Weight : 282.42 g/mol
- CAS Number : 2382853-90-7
The structure features a pyrrolidine ring modified with a tert-butyl group and a piperidine moiety, which are significant for its biological interactions .
Neurotransmitter Modulation
The piperidine ring is associated with compounds that influence central nervous system (CNS) activity. Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with adrenergic receptors. This modulation can potentially affect cardiovascular functions and metabolic processes, making it a candidate for further study in conditions such as hypertension and diabetes .
Pharmacological Studies
Several studies have evaluated the compound's biological activity through various assays:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C14H26N2O3 | Hydroxymethyl substituent instead of piperidine |
| Tert-butyl 3-(piperidin-1-yl)propanoate | C15H27N1O2 | Different alkane chain length |
The unique combination of structural elements in this compound enhances its distinct biological interactions compared to other similar compounds.
Neuropharmacological Effects
A study investigating the pharmacological profile of piperidine derivatives found that certain modifications enhanced their efficacy in treating neurodegenerative diseases by improving cholinesterase inhibition and antioxidant effects. These findings suggest that this compound could be explored further for similar neuroprotective effects .
Anticancer Potential
Research into pyrrolidine derivatives has indicated their potential as anti-tumor agents by inhibiting Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation. Given the structural features of this compound, it may also exhibit anticancer properties warranting further investigation .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZKMHKMWIUMP-ARLHGKGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













